molecular formula C6H9N B7886386 (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene

Número de catálogo: B7886386
Peso molecular: 95.14 g/mol
Clave InChI: KPFWYFYRULFDQP-NTSWFWBYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is a chiral bicyclic amine featuring a strained norbornane-like scaffold with a nitrogen atom at position 2. Its molecular formula is C₆H₉N, and it serves as a critical synthon in pharmaceutical chemistry due to its rigid structure and stereochemical versatility . The compound is often referred to as (+)-Vince Lactame in its enantiopure form, with CAS number 1309031-83-8 . It is synthesized via Diels-Alder cycloaddition of chiral imines followed by hydrogenation or enzymatic resolution of racemic precursors . Applications span antiviral agents (e.g., abacavir), neuraminidase inhibitors (e.g., peramivir), and ligands for nicotinic acetylcholine (nACh) or serotonin receptors .

Propiedades

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFWYFYRULFDQP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Conditions and Mechanism

  • Substrate : Racemic lactam (general formula 5 ).

  • Enzyme : Hydrolase (specificity for (1R,4S)-enantiomer).

  • Nucleophile : Acyl or acyloxy groups (e.g., acetyl).

  • Base : Alkali metal hydroxides (e.g., NaOH).

  • Temperature : 20–40°C.

The hydrolase selectively cleaves the (1R,4S)-enantiomer, leaving the desired (1S,4R)-isomer intact. This method achieves >98% enantiomeric excess (ee) but requires costly enzymes and optimized pH control.

Diels-Alder Cycloaddition with Cyanogen Chloride

This method utilizes a [4+2] cycloaddition between 1,3-cyclopentadiene and cyanogen chloride to construct the bicyclic framework.

Synthetic Steps

  • Cycloaddition :

    • Reactants : 1,3-Cyclopentadiene (50 g) and cyanogen chloride (2.5 g).

    • Solvent : Methanol (500 mL).

    • Conditions : 0–5°C, pH 4–5 (maintained with 5% NaOH).

    • Time : 8 hours.

  • Post-Reaction Processing :

    • Filtration : Removes cross-linked polystyrene-sulfinyl catalyst.

    • Crystallization : Concentrated filtrate yields white crystals (95% yield, 99.5% purity).

While efficient, this method lacks inherent stereochemical control, necessitating subsequent resolution steps to isolate the (1S,4R)-enantiomer.

Asymmetric Hydroformylation with Rhodium Catalysts

Asymmetric hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one introduces formyl groups with high regioselectivity, enabling downstream functionalization.

Catalytic System

  • Catalyst : Rh(acac)(CO)₂ (0.4 mol%) and (S,S)-Kelliphite ligand (0.5 mol%).

  • Conditions :

    • Pressure : 5 bar CO:H₂ (1:1).

    • Temperature : 50°C.

    • Solvent : Toluene.

Outcomes

  • Products : (1R,4R,6R)-3-oxo-2-azabicyclo[2.2.1]heptane-6-carbaldehyde (2) and (1S,4S,5S)-isomer (3).

  • Yield : >30:1 ratio for aldehyde 2 after crystallization.

This method achieves >95% ee but requires specialized ligands and high-pressure equipment.

Chiral Pool Synthesis from (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid

Starting from enantiomerically pure (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, this route avoids resolution steps by leveraging chiral starting materials.

Key Transformations

  • Lactam Formation : Intramolecular cyclization under acidic conditions forms the bicyclic lactam.

  • Reduction : Sodium borohydride reduces the lactam to the amine, yielding (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene.

Advantages

  • Stereochemical Fidelity : Inherits chirality from the starting material.

  • Yield : 85–90% over two steps.

Comparative Analysis of Preparation Methods

Method Starting Material Key Conditions Yield ee Pros Cons
BiotechnologicalRacemic lactamHydrolase, pH 4–570–80%>98%High enantioselectivityEnzyme cost, pH sensitivity
Diels-Alder1,3-Cyclopentadiene0–5°C, NaOH95%N/A*High yieldRequires resolution
Hydroformylation(1R,4S)-lactam50°C, 5 bar CO:H₂85%>95%RegioselectiveHigh-pressure equipment
Chiral Pool(1R,4S)-Amino acidAcidic cyclization85–90%100%No resolution neededExpensive starting material

*Stereochemical control requires additional steps.

Análisis De Reacciones Químicas

Types of Reactions

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxygenated derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the prominent applications of (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene is in the development of DPP-4 inhibitors, which are crucial for treating type 2 diabetes mellitus (T2DM). Research has shown that compounds containing this bicyclic structure can effectively inhibit DPP-4 activity, leading to improved glycemic control. For instance, a study highlighted the design and synthesis of neogliptin derivatives based on this framework, demonstrating their potency as DPP-4 inhibitors with favorable pharmacokinetic properties .

Synthesis of Carbocyclic Nucleosides

This compound is also utilized as an intermediate in synthesizing carbocyclic nucleosides, which are essential in antiviral therapies. The compound serves as a precursor for the synthesis of (-)-carbovir, an antiviral agent effective against HIV . Its structural features allow for modifications that enhance the biological activity of nucleoside analogs.

Phosphorylation Reactions

The phosphorylation of this compound has been studied to understand its reactivity and potential pathways for further functionalization. Mechanistic studies have revealed insights into the formation of various phosphorylated derivatives, which can be valuable in developing new therapeutic agents .

Biological Evaluation of Neogliptin Derivatives

In a comprehensive study published in 2022, various neogliptin derivatives were synthesized and evaluated for their DPP-4 inhibition capabilities. The study utilized molecular modeling and structure-activity relationship (SAR) analyses to optimize these compounds for better efficacy and reduced side effects compared to existing treatments like sitagliptin and saxagliptin .

Synthesis of Carbocyclic Analogues

Another significant research effort involved the synthesis of carbocyclic analogs of bredinin using this compound as a key intermediate. This work demonstrated the compound's versatility in creating biologically active nucleoside analogs with potential antiviral properties .

Mecanismo De Acción

The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparación Con Compuestos Similares

Functional Group Modifications

  • Ketone Derivatives : Introducing a ketone at position 3 (e.g., (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one) enables further functionalization via reductive amination or Grignard reactions, broadening utility in drug discovery .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (2-oxa-3-azabicyclo[2.2.1]hept-5-ene) alters electronic properties, enhancing stability and enabling applications in asymmetric catalysis .

Research Findings and Challenges

  • Stereochemical Misassignments: Early studies incorrectly assigned the endo stereochemistry of minor Diels-Alder products, later corrected via X-ray crystallography to exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane .
  • Scalability : Kilogram-scale synthesis of enantiopure this compound remains challenging due to the need for high-purity chiral auxiliaries and enzymatic catalysts .

Actividad Biológica

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene, also known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which significantly influences its reactivity and interactions with biological targets. The molecular formula is C6H7NOC_6H_7NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It serves as a reactant in Diels-Alder cycloaddition reactions, contributing to the formation of more complex structures.

Table 1: Interaction with Key Enzymes

Enzyme TypeInteraction TypeEffect on Activity
DPP-4InhibitorModulates glucose metabolism
Transcription FactorsModulatorAlters gene expression related to metabolism

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways. It has been observed to affect gene expression through interactions with specific transcription factors, which can lead to changes in cellular metabolism and growth dynamics.

Molecular Mechanisms

The primary mechanisms of action include:

  • Binding Affinity : The compound binds to specific biomolecules such as enzymes and transcription factors.
  • Metabolic Pathways : It participates in various metabolic pathways by altering enzyme activity and influencing metabolic flux.
  • Subcellular Localization : The localization within cellular compartments is crucial for its biological activity, often facilitated by targeting signals and post-translational modifications.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models:

  • Low Doses : Minimal toxic effects while still exerting significant biochemical impacts.
  • High Doses : Increased risk of toxicity and adverse effects on cellular functions.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters and binding proteins, which facilitate its distribution across different tissues.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Study 1: DPP-4 Inhibition

In a study focusing on the design and synthesis of novel DPP-4 inhibitors, compounds incorporating the bicyclic moiety exhibited potent inhibition against this enzyme, suggesting potential applications in treating hyperglycemia .

Study 2: Neuroactive Properties

Another investigation revealed that derivatives of this compound demonstrate neuroactive properties, indicating potential for use in neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for enantioselective preparation of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene derivatives?

  • Methodological Answer : Cycloaddition reactions using chiral imines (e.g., (S)- or (R)-configured imines) yield enantiopure bicyclic products. For instance, using (S)-imine precursors in asymmetric Diels-Alder reactions generates the (1R,3R,4S) configuration, which is hydrogenated to produce (1S,3R,4R)-configured bicyclic amino acids with >95% enantiopurity (validated via chiral HPLC) . Key steps include strict temperature control during cycloaddition and catalytic hydrogenation under inert atmospheres.

Q. How can researchers confirm the enantiopurity of synthesized this compound derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H or OD-H) is the gold standard. Mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid resolve enantiomers effectively. For example, (1R,3S,4S)- and (1S,3R,4R)-isomers showed baseline separation with retention time differences ≥2 minutes .

Q. What spectroscopic techniques are critical for structural characterization of this bicyclic system?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry and confirms endo/exo configurations (e.g., correcting misassigned exo-(1S,3S,4R) vs. endo-(1R,3S,4S) structures) .
  • NMR : Key signals include bridgehead protons (δ 3.2–3.8 ppm, multiplicity dependent on substituents) and bicyclic carbons (¹³C NMR: C2 at ~170 ppm for lactam derivatives) .

Advanced Research Questions

Q. How do stereochemical errors in bicyclic systems impact biological activity, and how can they be mitigated?

  • Methodological Answer : Misassigned stereochemistry (e.g., pseudo-enantiomers like (1R,4R,5S) vs. (1S,4S,5R)) can lead to contradictory bioactivity data. To resolve this:

  • Use X-ray crystallography for unambiguous stereochemical assignment .
  • Validate synthetic routes with stereospecific catalysts (e.g., Jacobsen’s salen-Co for epoxide ring-opening) to avoid diastereomeric byproducts .
    • Example : A corrected exo-(1S,3S,4R) structure showed an IC50 of 77.57 µM in enzyme inhibition, while its pseudo-enantiomer had reduced activity .

Q. What catalytic systems improve enantioselectivity in functionalizing the bicyclic core?

  • Methodological Answer :

  • Organocatalysts : Proline-derived catalysts for asymmetric Mannich reactions (e.g., 10 mol% (S)-proline in THF at −20°C, yielding 80–90% ee) .
  • Transition-metal catalysts : Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP) for cross-coupling reactions on the bicyclic nitrogen .

Q. How can researchers correlate bicyclic core modifications with biological activity?

  • Methodological Answer :

  • Structural-activity table :
Compound IDBicyclic Core ModificationIC50 (µM)Reference
[32](1S,3S,4R)-2-Azabicyclo[2.2.1]heptane77.57
[33]Hybrid: (1S,3S,4R)- + (1S,4S,5R)-2-Azabicyclo[3.2.1]octane6.25
  • Key Insight : Hybridizing bicyclic systems (e.g., adding a tropane unit) enhances steric complementarity to enzyme active sites, reducing IC50 by 12-fold .

Q. What strategies address low chiral induction in nitromethane-based cycloadditions involving this bicyclic system?

  • Methodological Answer :

  • Ligand optimization : Use pseudo-enantiomeric ligands (e.g., (R,R)- vs. (S,S)-Box ligands) to reverse enantioselectivity. For example, switching ligands increased ee from 40% to 75% but required trade-offs in yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve transition-state organization, boosting ee by 15–20% .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one?

  • Methodological Answer :

  • Purification protocols : Recrystallize from ethyl acetate/hexane (1:3) to achieve consistent mp 92–100°C (vs. literature reports of 55–59°C for racemic mixtures) .
  • Analytical validation : Differential Scanning Calorimetry (DSC) at 5°C/min heating rate confirms phase transitions .

Q. Why do conflicting reports exist about the biological activity of (1S,4R)-configured derivatives?

  • Methodological Answer : Contradictions often stem from:

  • Impurity profiles : Residual Pd catalysts (e.g., from hydrogenation) can inhibit enzymes. Use ICP-MS to ensure Pd levels <1 ppm .
  • Solvent retention : NMR solvent (e.g., DMSO-d6) may form adducts with the bicyclic amine, altering activity. Lyophilize samples before bioassays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.